

Spectroscopic Profile of 2-Chloro-4-fluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzoic acid

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This guide provides a comprehensive overview of the key spectroscopic data for **2-Chloro-4-fluorobenzoic acid**, a compound of interest in drug development and chemical synthesis. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-4-fluorobenzoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Parameter	Value	Reference
Solvent	DMSO- d_6	[1]
Frequency	400 MHz	[1]

Note: Specific chemical shifts (δ) and coupling constants (J) are best interpreted from the spectrum provided by the source.

Table 2: ^{13}C NMR Spectroscopic Data

Parameter	Value	Reference
Source	ChemicalBook	[2]

Note: A comprehensive list of chemical shifts is available in the referenced spectrum.

Table 3: Infrared (IR) Spectroscopic Data

Technique	Source	Reference
KBr-Pellet	Bruker IFS 85	[3]
ATR-Neat	Bruker Tensor 27 FT-IR	[3]
Vapor Phase	NIST/EPA Gas-Phase Infrared Database	[4]

Note: Characteristic absorption bands for functional groups should be identified from the full spectra available from the cited sources.

Table 4: Mass Spectrometry (MS) Data

Technique	Parameter	Value	Reference
GC-MS	Top Peak (m/z)	157	[3]
Electron Ionization	Molecular Weight	174.557	[5][6][7]
Electron Ionization	Molecular Formula	C ₇ H ₄ ClFO ₂	[5][6][7]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections detail generalized experimental methodologies applicable to the analysis of **2-Chloro-4-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of benzoic acid derivatives involves the following steps:[8][9][10]

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-fluorobenzoic acid** in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][8] The choice of solvent is crucial to avoid interfering signals.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[8][10]
- Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).[1][9]
- Data Acquisition: For ^1H NMR, standard acquisition parameters are typically used. For ^{13}C NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for each unique carbon environment.

Infrared (IR) Spectroscopy

For solid samples like **2-Chloro-4-fluorobenzoic acid**, several preparation techniques can be employed:

- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[11]
 - Place the finely ground mixture into a pellet die.
 - Apply high pressure using a hydraulic press to form a transparent or translucent pellet.[11][12]
 - Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[11]
- Nujol Mull Method:
 - Grind a small amount (5-10 mg) of the sample to a fine powder.[13]
 - Add a small drop of Nujol (mineral oil) and grind further to create a smooth, transparent mull.[13][14]
 - Spread the mull evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[13][14]
 - Mount the plates in the spectrometer for analysis.
- Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.[\[11\]](#)
- Place a small amount of the powdered sample directly onto the ATR crystal.[\[11\]](#)
- Apply pressure to ensure good contact between the sample and the crystal.[\[11\]](#)
- Acquire the spectrum directly. This method is advantageous due to the minimal sample preparation required.[\[14\]](#)

Mass Spectrometry (MS)

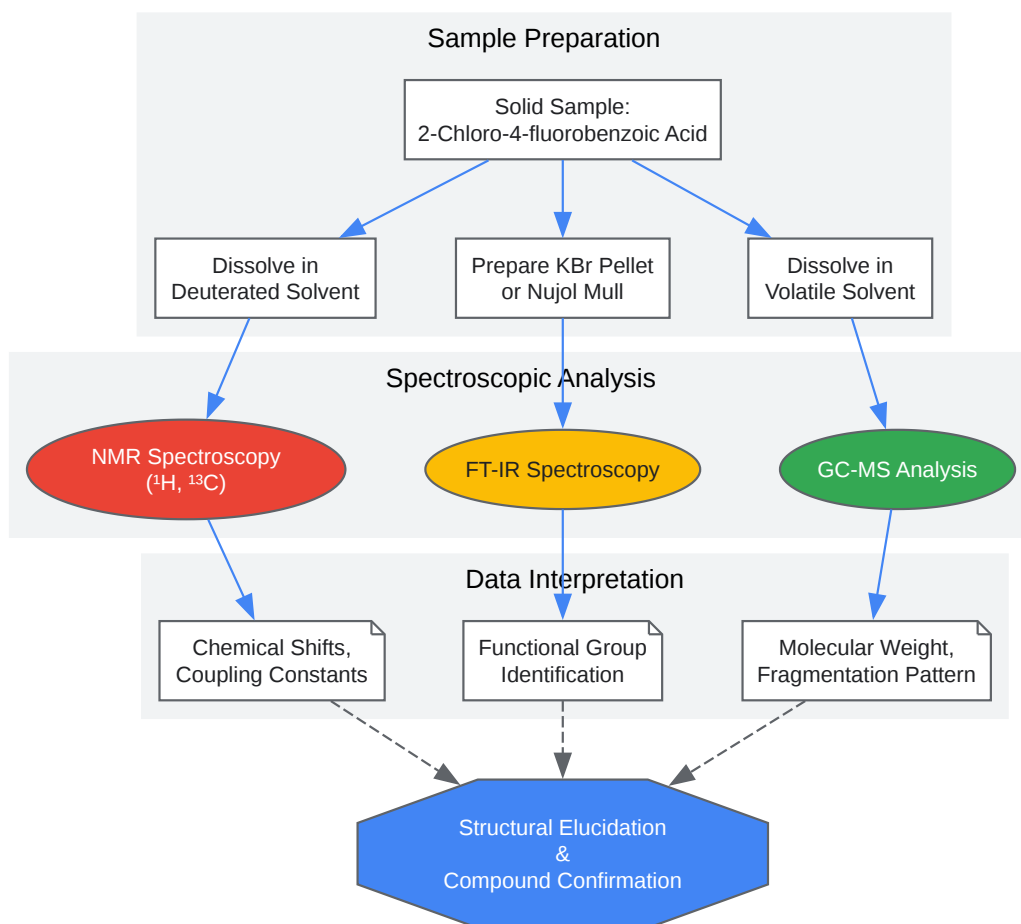
Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique for the analysis of small organic molecules.

- **Sample Introduction:** A dilute solution of **2-Chloro-4-fluorobenzoic acid** in a volatile organic solvent is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and separated from the solvent and any impurities on a GC column.
- **Ionization:** As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ($[M]^+$) and various fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured, generating a mass spectrum that provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like **2-Chloro-4-fluorobenzoic acid**.

Workflow for Spectroscopic Analysis of 2-Chloro-4-fluorobenzoic Acid



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Caption: Spectroscopic analysis workflow.

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